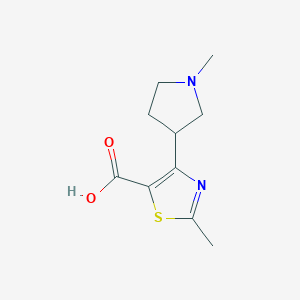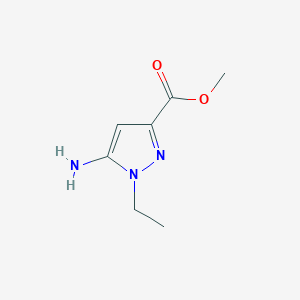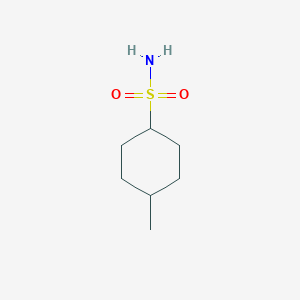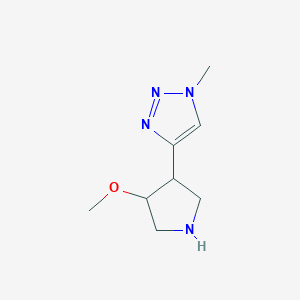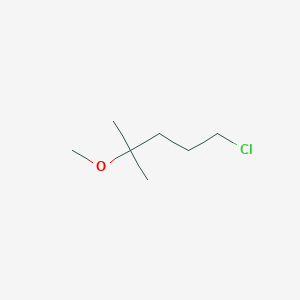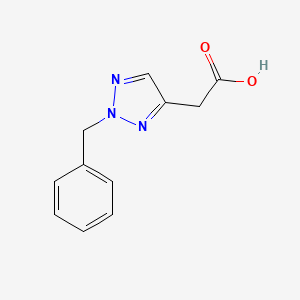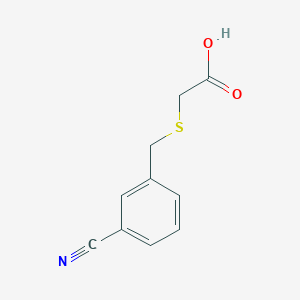
2-((3-Cyanobenzyl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Cyanobenzyl)thio)acetic acid is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound features a benzyl group substituted with a cyano group and a thioacetic acid moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyanobenzyl)thio)acetic acid typically involves the reaction of 3-cyanobenzyl chloride with thioacetic acid in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the thioacetic acid displaces the chloride ion on the benzyl group .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Cyanobenzyl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or lithium aluminum hydride can reduce the cyano group.
Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thioacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-((3-Cyanobenzyl)thio)acetic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action for 2-((3-Cyanobenzyl)thio)acetic acid largely depends on its specific application. In biological systems, it may interact with enzymes or proteins, altering their activity or function. The cyano group can act as an electrophile, while the thioacetic acid moiety can participate in nucleophilic attacks, making it a versatile compound in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thioacetic acid: Shares the thioacetic acid moiety but lacks the benzyl and cyano groups.
3-Cyanobenzyl chloride: Contains the benzyl and cyano groups but lacks the thioacetic acid moiety.
Benzylthioacetic acid: Similar structure but without the cyano group.
Uniqueness
2-((3-Cyanobenzyl)thio)acetic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and in various research applications .
Propiedades
Fórmula molecular |
C10H9NO2S |
|---|---|
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-[(3-cyanophenyl)methylsulfanyl]acetic acid |
InChI |
InChI=1S/C10H9NO2S/c11-5-8-2-1-3-9(4-8)6-14-7-10(12)13/h1-4H,6-7H2,(H,12,13) |
Clave InChI |
ZUTJBZUVXGLAJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C#N)CSCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


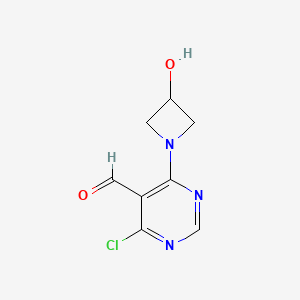


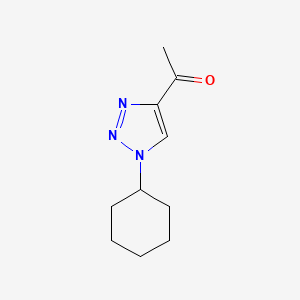
![1-[2-(ethylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13172143.png)
